1,3-Dimethyl-8-(3-morpholin-4-yl-propylamino)-3,7-dihydro-purine-2,6-dione
Description
The compound 1,3-Dimethyl-8-(3-morpholin-4-yl-propylamino)-3,7-dihydro-purine-2,6-dione features a purine-2,6-dione core with methyl groups at positions 1 and 3 and a 3-morpholin-4-yl-propylamino substituent at position 8. The morpholine moiety is a common pharmacophore known to enhance solubility and receptor binding affinity in medicinal chemistry.
Properties
CAS No. |
669753-97-3 |
|---|---|
Molecular Formula |
C14H22N6O3 |
Molecular Weight |
322.36 g/mol |
IUPAC Name |
1,3-dimethyl-8-(3-morpholin-4-ylpropylamino)-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H22N6O3/c1-18-11-10(12(21)19(2)14(18)22)16-13(17-11)15-4-3-5-20-6-8-23-9-7-20/h3-9H2,1-2H3,(H2,15,16,17) |
InChI Key |
DFIQZVNDHTXOGP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCCCN3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl-8-[[3-(4-morpholinyl)propyl]amino]- involves multiple steps, starting from basic purine derivatives. The synthetic route typically includes:
Alkylation: Introduction of methyl groups at specific positions on the purine ring.
Amination: Attachment of the morpholinylpropyl group through nucleophilic substitution reactions.
Purification: Crystallization or chromatography to isolate the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl-8-[[3-(4-morpholinyl)propyl]amino]- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can modify the functional groups, typically using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce new functional groups, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl-8-[[3-(4-morpholinyl)propyl]amino]- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of signal transduction and gene expression .
Comparison with Similar Compounds
Structural Analogues with Purine-2,6-dione Cores
8-Substituent Variations
8-Morpholinyl Derivatives
- 3-Methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione (CAS 318271-91-9):
- Lacks the propylamino linker present in the target compound.
- Simpler structure (C10H13N5O3 vs. estimated C13H20N6O3 for the target).
- Potential use in SAR studies to evaluate the importance of the propylamino spacer for receptor binding .
8-(2-Morpholin-4-yl-ethylamino) Derivative (Compound 15)
- From : 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-8-(2-morpholin-4-yl-ethylamino)-3,7-dihydro-purine-2,6-dione
- Features a shorter ethylamino linker vs. the target’s propylamino group.
- Demonstrated prophylactic antiarrhythmic activity (ED50 = 55.0) but weak α-adrenoreceptor affinity (Ki = 0.152–4.299 µM) .
Functional Group Replacements
L-97-1 ([3-[2-(4-aminophenyl)-ethyl]-8-benzyl-7-{2-[ethyl-(2-hydroxy-ethyl)-amino]-ethyl}-1-propyl-3,7-dihydro-purine-2,6-dione): 8-Benzyl substitution instead of morpholinyl. A1 adenosine receptor antagonist with high selectivity (A1 IC50 = 1.42 µM vs. >100 µM for A2A/A2B receptors). Demonstrated efficacy in reducing allergic asthma responses in preclinical models .
BI 1356 ((R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione): 8-Piperidinyl group with a butynyl chain at position 5. DPP-4 inhibitor with superior pharmacokinetics (longer half-life) compared to other inhibitors .
Comparative Pharmacological and Physical Properties
Table 1: Key Comparisons
Key Observations :
- Morpholine vs. Piperidine/Benzyl : Morpholine-containing compounds (target and Compound 15) may prioritize solubility, while piperidine (BI 1356) or benzyl (L-97-1) groups enhance target specificity.
- Chain Length: The target’s propylamino linker (vs. ethylamino in Compound 15) could improve binding pocket penetration but may reduce metabolic stability.
- 7-Substituents : BI 1356’s butynyl group and ’s 3-phenylpropyl substituent highlight the role of position 7 in pharmacokinetics (e.g., half-life, bioavailability).
Biological Activity
1,3-Dimethyl-8-(3-morpholin-4-yl-propylamino)-3,7-dihydro-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is structurally related to well-known purines and has been investigated for various therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H19N5O2
- Molecular Weight : 279.33 g/mol
- IUPAC Name : 1,3-Dimethyl-8-(3-morpholin-4-yl-propylamino)-3,7-dihydro-purine-2,6-dione
1,3-Dimethyl-8-(3-morpholin-4-yl-propylamino)-3,7-dihydro-purine-2,6-dione exhibits its biological activity primarily through modulation of enzymatic pathways involved in nucleotide metabolism. It acts as an inhibitor of certain kinases and phosphodiesterases, which are crucial in cellular signaling and proliferation.
Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- SW480 (Colorectal Cancer) : The compound showed IC50 values indicating effective growth inhibition.
- PC3 (Prostate Cancer) : Similar trends were observed with notable cytotoxic effects at specific concentrations.
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| SW480 | 10 | Moderate growth inhibition |
| PC3 | 15 | Significant cytotoxicity observed |
| MCF7 | 12 | Effective against breast cancer cells |
Mechanistic Studies
Docking studies have suggested that the compound interacts with the active sites of target enzymes, stabilizing the binding and inhibiting their function. This interaction is critical for understanding its role as a potential therapeutic agent.
Case Studies
- In Vivo Studies : A study involving murine models indicated that administration of the compound led to a reduction in tumor size in xenograft models of colorectal cancer. The treatment was associated with reduced angiogenesis as evidenced by decreased vascular endothelial growth factor (VEGF) levels.
- Developmental Toxicity Assessment : In a prenatal developmental toxicity study conducted on CD-1 mice, it was observed that high doses resulted in reduced litter sizes and signs of maternal toxicity. The no-observed-adverse-effect level (NOAEL) was determined to be 282 mg/kg body weight per day .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
